
tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate
Vue d'ensemble
Description
“tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate” is a chemical compound . It has a molecular formula of C15H20BrNO2 . It is also known as tert-butyl 1-(4-bromophenyl)cyclobutylcarbamate .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate” consists of a cyclobutyl ring attached to a carbamate group and a bromophenyl group . The molecular weight is approximately 326.23 Da .
Physical And Chemical Properties Analysis
The physical form of “tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate” is solid . The molecular weight is approximately 326.23 Da .
Applications De Recherche Scientifique
Synthesis of Triarylamino Derivatives
This compound can be used in the synthesis of new donor building blocks, i.e., triarylamino derivatives . These are of great interest for the production of organic photovoltaic materials .
Suzuki Cross-Coupling Reactions
The compound has been studied in Suzuki cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bonding reaction, widely used in organic chemistry to synthesize a variety of products .
3. Production of Organic Solar Cells (OSCs) The compound could potentially be used in the production of organic solar cells (OSCs) . OSCs are a type of photovoltaic that uses organic electronics—a branch of electronics that deals with conductive organic polymers or small organic molecules—for light absorption and charge transport .
4. Production of Organic Light Emitting Diodes (OLEDs) Similar to OSCs, the compound could also be used in the production of organic light emitting diodes (OLEDs) . OLEDs are used to create digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .
5. Production of Organic Field Effect Transistors (OFETs) The compound could potentially be used in the production of organic field effect transistors (OFETs) . OFETs use a traditional three-terminal design, with a source, a drain, and a gate .
Synthesis of Functionalized Pyrroles
tert-Butyl carbamate, a related compound, has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . It’s possible that “tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate” could be used in a similar manner.
Propriétés
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTBDRZBNXFPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681019 | |
| Record name | tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate | |
CAS RN |
1032350-06-3 | |
| Record name | tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032350-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromphenyl)-cyclobutancarboxylicacidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione](/img/structure/B592031.png)
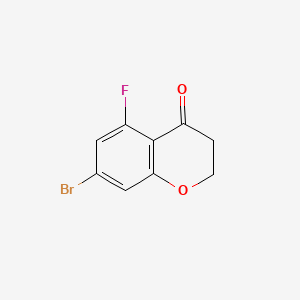

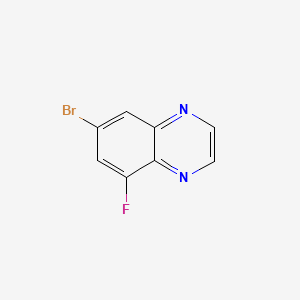

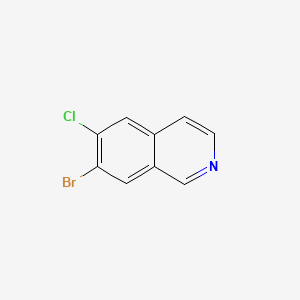
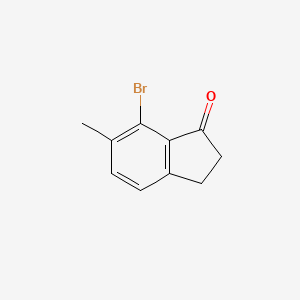
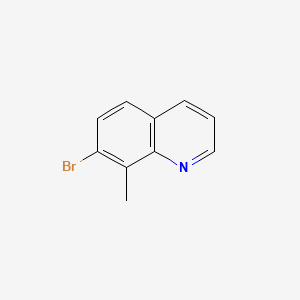
![7-Bromobenzo[d]oxazol-2-amine](/img/structure/B592044.png)
![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)

![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)
![7-Bromoimidazo[1,5-a]pyridine](/img/structure/B592049.png)
